molecular formula C14H17IN2 B13337045 4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole

Cat. No.: B13337045
M. Wt: 340.20 g/mol
InChI Key: IYHZZDAHGYINSL-UHFFFAOYSA-N
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Description

4-Iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole ( 2098074-66-7) is a high-purity, heterocyclic organic compound provided for advanced research applications in synthetic and medicinal chemistry. With a molecular formula of C 14 H 17 IN 2 and a molecular weight of 340.21 g/mol, this pyrazole derivative is characterized by its distinct iodine atom at the C-4 position, which makes it a versatile and valuable intermediate for metal-catalyzed cross-coupling reactions . Research Applications and Value The primary research value of this compound lies in its role as a key synthetic building block. The iodine substituent on the pyrazole core is highly reactive in metal-catalyzed processes, enabling the construction of more complex molecular architectures. This is exemplified in scientific literature where similar 4-iodo-1H-pyrazoles undergo efficient CuI-catalyzed C–O coupling with alcohols to synthesize 4-alkoxypyrazoles, a class of compounds with reported biological activities such as enzyme inhibition . This reactivity profile makes it a crucial reagent for exploring novel synthetic pathways and for the preparation of functionalized pyrazole libraries for biological screening. The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Researchers can utilize this iodinated derivative to generate novel compounds for investigating anti-inflammatory, antipyretic, antitumor, and antifungal effects , which have been associated with 4-functionalized pyrazoles . Furthermore, its structure, featuring an isobutyl group, may influence the compound's lipophilicity and interaction with biological targets. Handling and Safety This product is intended for research purposes only in a controlled laboratory setting. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and employ appropriate personal protective equipment (PPE) when handling this material.

Properties

Molecular Formula

C14H17IN2

Molecular Weight

340.20 g/mol

IUPAC Name

4-iodo-5-methyl-1-(2-methylpropyl)-3-phenylpyrazole

InChI

InChI=1S/C14H17IN2/c1-10(2)9-17-11(3)13(15)14(16-17)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3

InChI Key

IYHZZDAHGYINSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)C)C2=CC=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazole Precursor

The first step in this approach involves synthesizing the pyrazole core with the desired substituents at the 1, 3, and 5 positions. A classic approach to pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, 2-methyl-1-phenyl-1,3-butanedione would react with isobutylhydrazine to yield 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole.

The synthesis of 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole can be achieved through the condensation of isobutylhydrazine with 2-methyl-1-phenyl-1,3-butanedione. This reaction typically requires acidic or basic catalysis and may involve heating to increase the reaction rate. After the reaction, the pyrazole product can be purified using techniques such as column chromatography or recrystallization.

Iodination

Once the pyrazole precursor is obtained, the next step is iodination at the 4-position. Electrophilic iodination is a common method for introducing iodine atoms into aromatic rings, including pyrazoles. Reagents such as \$$I_2\$$ in the presence of a base or iodine monochloride (ICl) can be used.

For example, a stirred solution of 1-isobutyl-5-methyl-3-phenyl-1H-pyrazole in chloroform can be treated with potassium carbonate at 0°C, followed by the dropwise addition of iodine monochloride. After stirring at room temperature, a solution of sodium sulfite is added to quench the reaction. The organic layer is separated, washed, dried, and concentrated to obtain the crude product, which can be purified by recrystallization or column chromatography.

Synthesis from Pre-iodinated Building Blocks

An alternative approach involves using a pre-iodinated building block to construct the pyrazole ring.

Preparation of a 4-Iodinated Hydrazine Derivative

React isobutylhydrazine with iodine to introduce the iodine atom at the fourth position.

Pyrazole Ring Formation

The iodinated hydrazine derivative can then be reacted with an appropriate 1,3-dicarbonyl compound to form the pyrazole ring. For synthesizing this compound, react 4-iodo-isobutylhydrazine with 2-methyl-1-phenyl-1,3-butanedione.

Purification and Characterization

After synthesizing the target compound, purification is crucial. Recrystallization, column chromatography, and preparative thin-layer chromatography are common techniques used to purify organic compounds. The synthesized this compound should be characterized using various spectroscopic methods, including \$$^1H\$$ NMR, \$$^13C\$$ NMR, IR spectroscopy, and mass spectrometry, to confirm its structure and purity.

Data Table: Spectroscopic Characterization

Spectroscopic Method Expected Observations
\$$^1H\$$ NMR Peaks corresponding to isobutyl, methyl, and phenyl protons
\$$^13C\$$ NMR Peaks for all carbon atoms in the molecule
IR Absence of \$$N-H\$$ stretch, presence of \$$C-I\$$ stretch
Mass Spectrometry Molecular ion peak corresponding to the target compound

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydropyrazoles, and pyrazole oxides, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Electronic and Steric Properties

Key Compounds for Comparison:

5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole ():

  • Substituents : Fluorophenyl groups at positions 3 and 3.
  • Properties : Fluorine’s electronegativity increases polarity and metabolic stability compared to iodine. The dihydro-pyrazole core reduces aromaticity, altering reactivity.
  • Applications : Demonstrated antimicrobial activity, suggesting fluorine’s role in enhancing bioactivity .

1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (): Substituents: Methoxy and trifluoromethyl groups. Properties: Trifluoromethyl is strongly electron-withdrawing, increasing electrophilicity at the pyrazole ring. Methoxy groups improve solubility but reduce lipophilicity.

1-Isobutyl-3-Methyl-5-Nitro-1H-Pyrazole ():

  • Substituents : Nitro group at position 4.
  • Properties : The nitro group is a stronger electron-withdrawing substituent than iodine, leading to higher ring electrophilicity. Isobutyl group commonality suggests comparable steric bulk to the target compound.

Biological Activity

4-Iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

The chemical formula for this compound is C14H17IN, with a molecular weight of 340.2 g/mol. The compound features an iodine atom at the 4-position of the pyrazole ring, which may influence its biological activity.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a range of biological activities. Notably, studies have shown that compounds in this class can act as inhibitors against various targets, including kinases involved in cancer progression.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, pyrazoles have been shown to inhibit BRAF(V600E) and EGFR kinases, which are pivotal in certain cancers. The specific activity of this compound against these targets remains to be fully elucidated; however, its structural similarities to known active compounds suggest potential efficacy.

Anti-inflammatory and Antimicrobial Effects

In addition to antitumor properties, pyrazoles are also recognized for their anti-inflammatory and antimicrobial activities. Research has demonstrated that certain pyrazole derivatives exhibit significant inhibitory effects against bacterial strains and fungi. The specific activity of this compound in these areas requires further investigation but is supported by the broader activity profile of related compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can lead to enhanced potency or selectivity for specific biological targets.

Substituent Position Effect on Activity Example Compound
4-IodoIncreased lipophilicity4-Iodo analogs
5-MethylImproved binding affinityMethyl-substituted pyrazoles
Isobutyl groupEnhanced metabolic stabilityIsobutyl derivatives

Case Studies

  • Anticancer Activity : A study evaluated a series of pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin .
  • Antimicrobial Testing : Another study focused on the antifungal properties of various pyrazoles, including those with similar structures to this compound. Results showed promising IC50 values against common fungal pathogens .

Q & A

Q. What are the established synthetic routes for preparing 4-iodo-1-isobutyl-5-methyl-3-phenyl-1H-pyrazole?

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example:

  • Nucleophilic substitution : Reacting 5-chloro-1-arylpyrazole precursors with iodides in the presence of a base like K₂CO₃ (as seen in analogous pyrazole syntheses) .
  • Cyclocondensation : Utilizing hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by iodination. Copper catalysts (e.g., CuSO₄) and sodium ascorbate are often used to improve regioselectivity and yield .
    Key considerations : Solvent choice (e.g., THF/water mixtures) and reaction time (e.g., 16–24 hours at 50–80°C) significantly impact purity and yield .

Q. How is structural characterization of this compound performed?

  • X-ray crystallography : Resolves bond angles, dihedral angles between aromatic rings, and hydrogen bonding patterns (e.g., O–H···N interactions in related pyrazoles) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent electronic effects (e.g., deshielding of pyrazole protons near electron-withdrawing groups like iodine) .
    • IR : Confirm functional groups (e.g., C–I stretch at ~500 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for this compound?

  • Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) .
  • Enzyme inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods .
    Note : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can synthetic yields be optimized for iodinated pyrazole derivatives?

FactorOptimization StrategyExample from Evidence
Catalyst Use Cu(I) catalysts (e.g., CuI) to enhance iodination efficiencyCuSO₄/sodium ascorbate in click chemistry (61% yield)
Temperature Moderate heating (50–60°C) balances reaction rate and side-product formation50°C for 16 hours in THF
Purification Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) improves purityRecrystallization in ethanol (45% yield)

Q. How to resolve contradictions in biological activity data across studies?

  • Case study : Discrepancies in antimicrobial activity may arise from:
    • Strain variability : Test compound against standardized ATCC strains .
    • Solubility issues : Use DMSO/carboxymethyl cellulose for in vitro assays to ensure bioavailability .
    • Assay conditions : Control pH and incubation time to match physiological relevance .
  • Statistical analysis : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) .

Q. What computational methods support mechanistic studies of this compound?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding interactions with enzyme active sites (e.g., COX-2 or bacterial DNA gyrase) using AutoDock Vina .
  • ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How does the iodine substituent influence reactivity and bioactivity?

  • Electronic effects : The electron-withdrawing iodine increases pyrazole ring electrophilicity, enhancing nucleophilic substitution potential .
  • Steric effects : The bulky iodine may hinder interactions with enzyme pockets, reducing binding affinity in certain targets .
  • Biological impact : Iodine’s halogen bonding capacity can improve antimicrobial potency compared to non-halogenated analogs .

Methodological Guidelines

8. Designing a structure-activity relationship (SAR) study:

  • Variation points : Synthesize analogs with substituent modifications (e.g., replacing iodine with Br/Cl or altering the isobutyl group) .
  • Assay panels : Test analogs against multiple targets (e.g., enzymes, receptors, microbial strains) to identify selectivity trends .
  • Data interpretation : Correlate electronic parameters (Hammett σ) with bioactivity using regression analysis .

9. Addressing spectral ambiguity in NMR assignments:

  • Decoupling experiments : Differentiate coupled protons (e.g., pyrazole C–H vs. aromatic protons) .
  • 2D techniques : Use HSQC and HMBC to assign ¹³C signals and confirm connectivity .
  • Reference compounds : Compare with spectra of simpler pyrazole derivatives (e.g., 3-methyl-1-phenylpyrazole) .

10. Reproducing crystallographic data for polymorph screening:

  • Crystallization conditions : Vary solvent polarity (e.g., ethanol vs. acetone) and cooling rates to isolate polymorphs .
  • Refinement protocols : Use SHELXL for hydrogen placement and thermal parameter adjustment .
  • Validation : Check CIF files against Cambridge Structural Database entries for consistency .

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